5-(3-bromo-2,6-dimethoxyphenyl)oxazole
CAS No.: 2364585-26-0
Cat. No.: VC11657749
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2364585-26-0 |
|---|---|
| Molecular Formula | C11H10BrNO3 |
| Molecular Weight | 284.11 g/mol |
| IUPAC Name | 5-(3-bromo-2,6-dimethoxyphenyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C11H10BrNO3/c1-14-8-4-3-7(12)11(15-2)10(8)9-5-13-6-16-9/h3-6H,1-2H3 |
| Standard InChI Key | GTHLEDDWYNDABM-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)Br)OC)C2=CN=CO2 |
| Canonical SMILES | COC1=C(C(=C(C=C1)Br)OC)C2=CN=CO2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(3-Bromo-2,6-dimethoxyphenyl)oxazole consists of an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 5-position with a 3-bromo-2,6-dimethoxyphenyl group. The bromine atom at the phenyl ring’s 3-position and methoxy groups at the 2- and 6-positions introduce steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Structural Descriptors of Analogous Brominated Oxazoles
These analogs demonstrate the prevalence of bromine in enhancing electrophilic substitution reactivity and methoxy groups in modulating solubility .
Spectral Characterization
While spectral data for 5-(3-bromo-2,6-dimethoxyphenyl)oxazole is absent in the provided sources, related compounds offer insights:
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NMR: Bromine’s deshielding effect typically downfield-shifts aromatic protons (e.g., 7.8–8.2 ppm for bromophenyl groups in benzoxazoles) .
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IR: Methoxy groups exhibit C–O stretches near 1250 cm⁻¹, while oxazole rings show C=N stretches at 1650–1600 cm⁻¹ .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The target compound can be dissected into two fragments:
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Oxazole core: Synthesized via cyclization of α-bromo ketones with ammonium acetate.
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3-Bromo-2,6-dimethoxyphenyl substituent: Prepared through bromination of 2,6-dimethoxybenzene derivatives.
Stepwise Synthesis
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Phenyl Ring Functionalization:
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Oxazole Formation:
Table 2: Yield Optimization for Analogous Reactions
| Reaction Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Bromination of dimethoxybenzene | Br₂, FeBr₃ | 0–5 | 78 |
| Oxazole cyclization | POCl₃, DMF | 110 | 65 |
Physicochemical Properties
Solubility and Stability
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Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO: ~15 mg/mL for 2,6-dimethoxy-substituted analogs) .
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Thermal Stability: Decomposition onset at ~220°C (based on thermogravimetric analysis of 3-bromo-5-methylisoxazole derivatives) .
Crystallography
X-ray data for 2-amino-7-bromo-1,3-benzoxazole-5-carbonitrile (CAS 1820712-55-7) reveals a planar oxazole ring with a dihedral angle of 12.3° relative to the phenyl group, suggesting moderate conjugation .
Biological and Industrial Applications
Material Science Applications
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